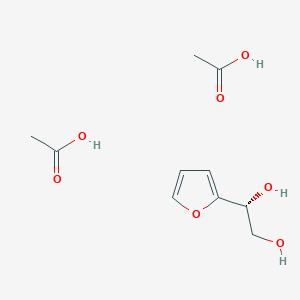
acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique chemical structure, which includes a furan ring and a diol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reaction of furan derivatives with acetic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The furan ring and diol groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and the conditions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or ethers. Substitution reactions can result in a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials, taking advantage of its reactive functional groups.
Mecanismo De Acción
The mechanism by which acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol exerts its effects involves interactions with various molecular targets. The furan ring and diol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxymethylfuran: This compound also contains a furan ring and diol groups, making it structurally similar to acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol.
Furfuryl alcohol: Another furan derivative, furfuryl alcohol, shares some chemical properties with this compound.
Uniqueness
This compound is unique due to the presence of both acetic acid and furan moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
53735-79-8 |
|---|---|
Fórmula molecular |
C10H16O7 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H8O3.2C2H4O2/c7-4-5(8)6-2-1-3-9-6;2*1-2(3)4/h1-3,5,7-8H,4H2;2*1H3,(H,3,4)/t5-;;/m1../s1 |
Clave InChI |
PJVHXRNNDRHNKQ-ZJIMSODOSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1=COC(=C1)[C@@H](CO)O |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=COC(=C1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
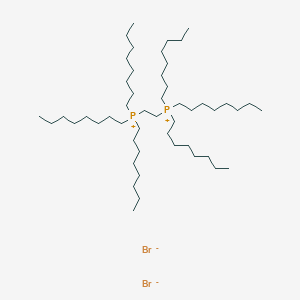
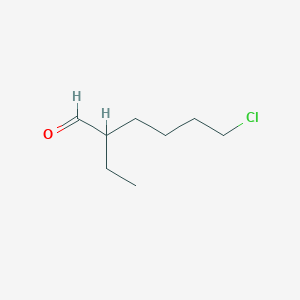
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
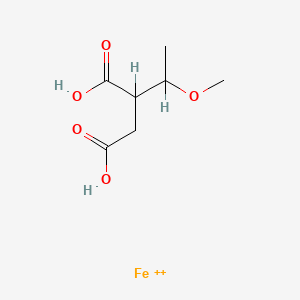
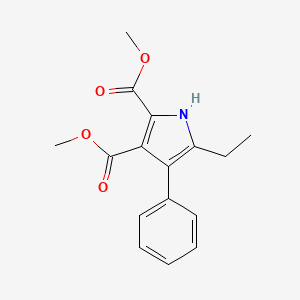
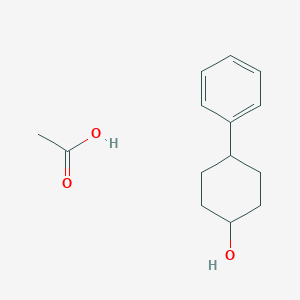
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
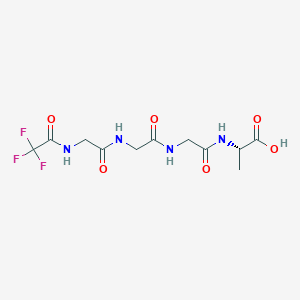

![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
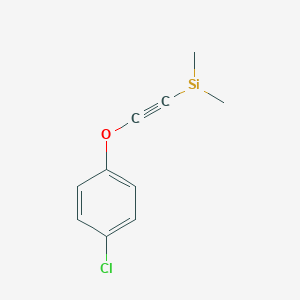
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
